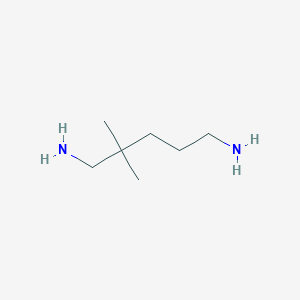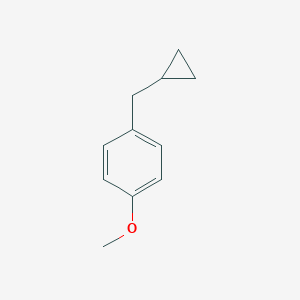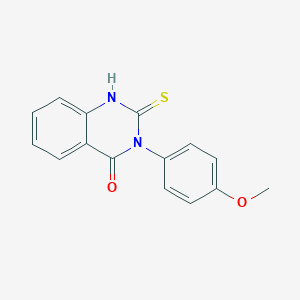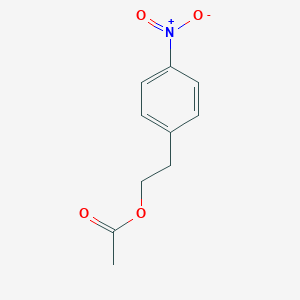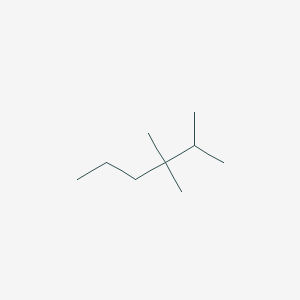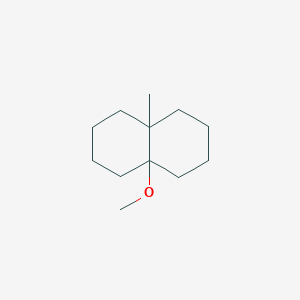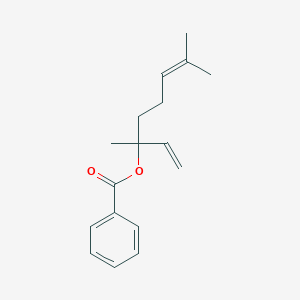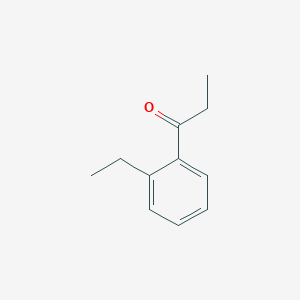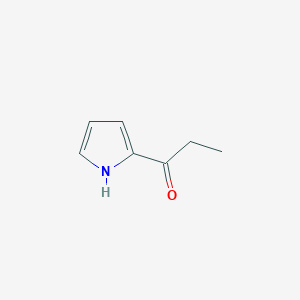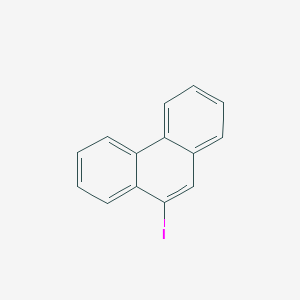![molecular formula C6H7BN2OS B092951 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol CAS No. 17303-85-4](/img/structure/B92951.png)
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, also known as MDL-73811, is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation. The compound has been shown to bind to specific receptors and enzymes, leading to the modulation of their activity and downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have a significant impact on various biochemical and physiological processes in the body. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its unique structure, which makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. The compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol. One area of focus could be the optimization of the compound's structure to improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol and identify potential targets for drug development. Finally, the compound could be further evaluated for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. While there is still much to be learned about the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, the compound has already shown significant potential for a wide range of scientific applications.
Métodos De Síntesis
The synthesis of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol involves the condensation of 2-aminothiophenol and 1,2-dibromoethane in the presence of boron trifluoride etherate as a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Propiedades
Número CAS |
17303-85-4 |
|---|---|
Nombre del producto |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Fórmula molecular |
C6H7BN2OS |
Peso molecular |
166.01 g/mol |
Nombre IUPAC |
1-hydroxy-2-methylthieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-9-7(10)6-5(4-8-9)2-3-11-6/h2-4,10H,1H3 |
Clave InChI |
INRKZZPBRNDLSX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1C)O |
SMILES canónico |
B1(C2=C(C=CS2)C=NN1C)O |
Sinónimos |
2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



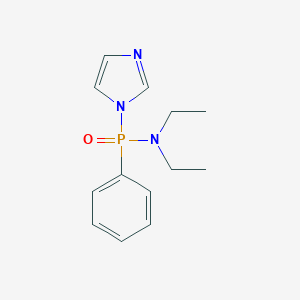
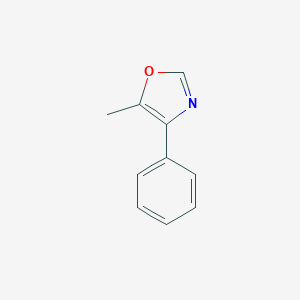
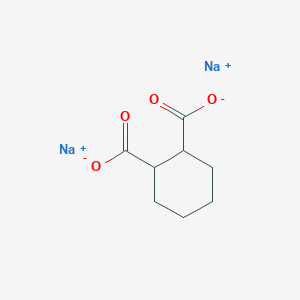
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
